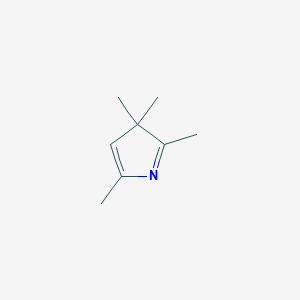
2,3,3,5-Tetramethylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,5-Tetramethylpyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Synthetic Intermediates
2,3,3,5-Tetramethylpyrrole serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules. For instance, pyrrole derivatives have been synthesized to explore their biological activities and potential therapeutic uses .
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing pyrrole derivatives |
| Drug Development | Investigated for its role in creating bioactive compounds |
| Material Science | Functionalized for enhancing properties of elastomeric composites |
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For example, studies have shown that certain pyrrole derivatives can effectively combat a range of bacteria and fungi, making them candidates for new antibiotic agents .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. It has been shown to protect retinal photoreceptors from stress-induced damage, indicating potential applications in treating retinal diseases .
Table 2: Biological Activities of Pyrrole Derivatives
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Active against ESKAPE bacteria | |
| Neuroprotective | Protects retinal cells from stress | |
| Antifungal | Effective against various fungal pathogens |
Agricultural Applications
Pest Management
Recent studies have explored the use of this compound in pest management strategies. The compound has shown efficacy in attracting specific pests when combined with ultraviolet light, suggesting its potential use in integrated pest management systems .
Material Science Innovations
Elastomeric Composites
The functionalization of elastomers with pyrrole compounds has led to improved mechanical properties and durability. This application is particularly relevant in the tire industry where enhanced performance characteristics are essential .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrrole derivatives demonstrated their effectiveness against multiple strains of bacteria including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that these compounds could serve as alternatives to traditional antibiotics .
Case Study 2: Neuroprotection
Research published in a peer-reviewed journal highlighted the protective effects of this compound on retinal cells under oxidative stress conditions. The findings suggest that this compound could be developed into a therapeutic agent for retinal degenerative diseases .
Propiedades
Número CAS |
110466-33-6 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
Clave InChI |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
SMILES canónico |
CC1=CC(C(=N1)C)(C)C |
Sinónimos |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















